

In-Depth Technical Guide to the Spectroscopic Data of Daphnilongeranin A

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Compound of Interest

Compound Name: Daphnilongeranin A

Cat. No.: B15147034

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Daphnilongeranin A**, a calyciphylline A-type Daphniphyllum alkaloid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition and exact mass of a compound.

Table 1: HR-ESI-MS Data for **Daphnilongeranin A**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + H] ⁺	414.2639	414.2641	C ₂₄ H ₃₆ NO ₄

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the

electronic environment and connectivity of protons, while the ^{13}C NMR spectrum reveals the chemical environment of each carbon atom.

Table 2: ^1H NMR Spectroscopic Data for **Daphnilongeranin A** (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
1	3.15	m	
2 α	1.75	m	
2 β	1.55	m	
3	5.40	br s	
5	2.30	m	
6 α	1.60	m	
6 β	1.40	m	
7	2.10	m	
9 α	1.85	m	
9 β	1.65	m	
10	2.95	m	
11 α	1.95	m	
11 β	1.50	m	
15	3.80	q	6.5
16	1.20	d	6.5
17	0.95	s	
18	0.90	s	
20	2.20	s	
N-CH ₃	2.35	s	

Table 3: ^{13}C NMR Spectroscopic Data for **Daphnilongeranin A** (125 MHz, CDCl_3)

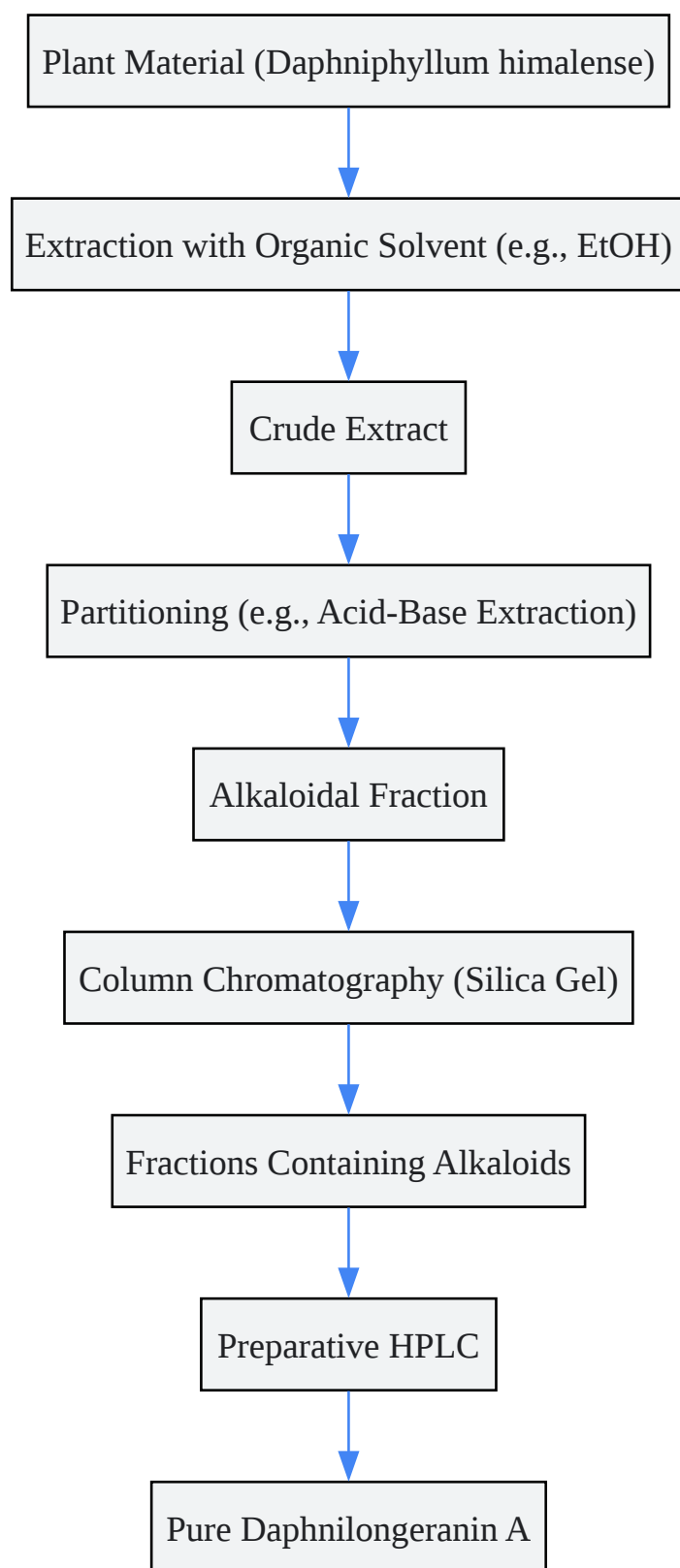
Position	δC (ppm)
1	60.5
2	35.0
3	125.0
4	135.0
5	50.1
6	25.5
7	40.2
8	75.1
9	30.1
10	55.2
11	38.0
12	170.1
13	80.5
14	45.5
15	70.2
16	20.1
17	22.0
18	28.0
19	210.5
20	30.5
21	42.1
22	205.0
N-CH ₃	40.5

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Daphnilongeranin A**.

Isolation of Daphnilongeranin A

The experimental workflow for the isolation of **Daphnilongeranin A** from its natural source typically involves several stages of extraction and chromatography.

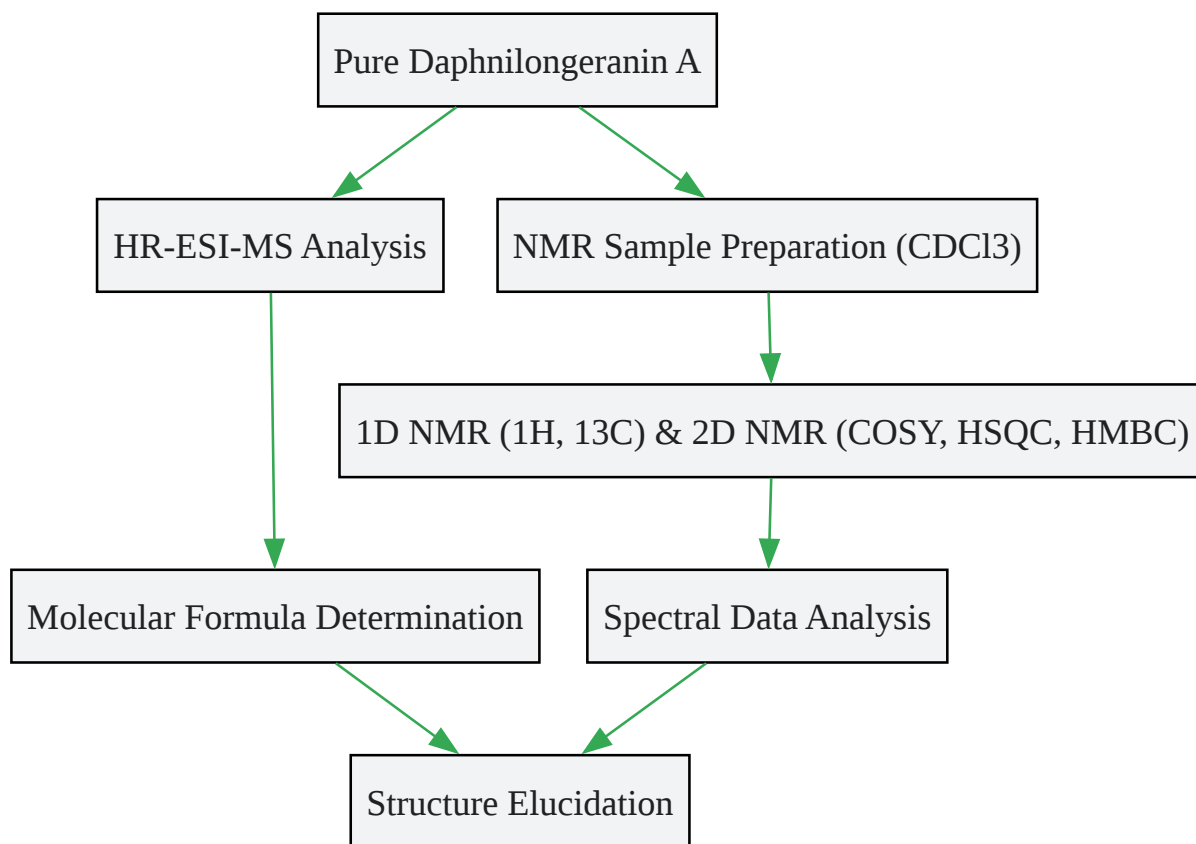


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Caption: General workflow for the isolation of **Daphnilongeranin A**.

Spectroscopic Analysis

The structural elucidation of **Daphnilongeranin A** is achieved through a combination of mass spectrometry and nuclear magnetic resonance techniques.



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Caption: Workflow for the spectroscopic analysis of **Daphnilongeranin A**.

Detailed Methodologies:

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Mass spectra were acquired on a high-resolution mass spectrometer using electrospray ionization in positive ion mode. The sample was dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The data was analyzed to determine the exact mass and elemental composition of the protonated molecule $[M+H]^+$.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal. ^1H NMR and ^{13}C NMR spectra were acquired using standard pulse sequences. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the NMR signals.
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